molecular formula C16H18N4O2 B2524560 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide CAS No. 1797622-89-9

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide

Cat. No.: B2524560
CAS No.: 1797622-89-9
M. Wt: 298.346
InChI Key: RXLBHSDSXLFXRJ-UHFFFAOYSA-N
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Description

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antiproliferative agent. Its structure comprises a pyrimidine ring substituted with a methyl group at the 4-position, a morpholino group at the 6-position, and a phenyl group attached to the carboxamide at the 2-position.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide are not fully understood. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.

Cellular Effects

This compound has been found to exhibit antiproliferative properties in certain human cancer cell lines . It appears to inhibit cancer cell proliferation by inducing apoptosis, a process of programmed cell death

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It has been suggested that this compound may bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation . This binding could potentially inhibit or activate enzyme activity and lead to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Substitution Reactions: The 4-methyl and 6-morpholino groups are introduced through nucleophilic substitution reactions. For instance, methylation can be achieved using methyl iodide, while the morpholino group can be introduced using morpholine in the presence of a suitable base.

    Carboxamide Formation: The phenyl group is attached to the carboxamide at the 2-position through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino or phenyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Morpholine in the presence of a base like sodium hydride or phenyl iodide with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in cellular processes and interactions.

    Medicine: Explored as an antiproliferative agent with potential anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-morpholino-pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, affecting their biological activity.

    Phenylpyrimidine carboxamides: Compounds with variations in the phenyl or carboxamide groups.

Uniqueness

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to induce apoptosis through ROS generation and mTOR inhibition sets it apart from other pyrimidine derivatives .

Properties

IUPAC Name

4-methyl-6-morpholin-4-yl-N-phenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-11-14(20-7-9-22-10-8-20)19-15(17-12)16(21)18-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBHSDSXLFXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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